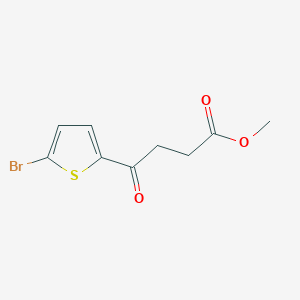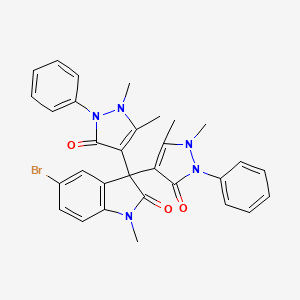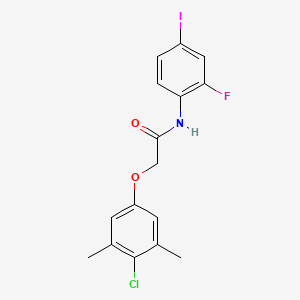
methyl 4-(5-bromo-2-thienyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-bromo-2-thienyl)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of methyl 4-(5-bromo-2-thienyl)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to induce cell death by activating apoptosis pathways. Inflammatory pathways are also targeted, resulting in a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell death and inhibit tumor growth. Inflammatory pathways are also targeted, resulting in a reduction in inflammation. In agriculture, this compound has been shown to exhibit herbicidal activity against certain weed species.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-(5-bromo-2-thienyl)-4-oxobutanoate in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on methyl 4-(5-bromo-2-thienyl)-4-oxobutanoate. In medicine, further studies could investigate its potential as a treatment for various types of cancer and inflammatory diseases. In agriculture, research could focus on optimizing its herbicidal activity and minimizing its impact on non-target species. In materials science, this compound could be further studied for its potential use in organic electronic devices. Additionally, further studies could aim to elucidate the compound's mechanism of action and identify potential side effects.
Synthesis Methods
The synthesis of methyl 4-(5-bromo-2-thienyl)-4-oxobutanoate involves the reaction between 5-bromo-2-thiophenecarboxylic acid and methyl acetoacetate in the presence of a base catalyst. The resulting compound is a yellow crystalline solid with a molecular weight of 307.14 g/mol.
Scientific Research Applications
Methyl 4-(5-bromo-2-thienyl)-4-oxobutanoate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been investigated for its potential use as a herbicide. In materials science, it has been studied for its potential use as a building block for organic electronic devices.
properties
IUPAC Name |
methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVYFYJJELJZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4923975.png)
![5-{3-[3-(3,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B4923978.png)
![3-ethyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923991.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924006.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924019.png)
![1-[(2-methoxyphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4924025.png)
![8,8-dimethyl-10-{[(4-methylphenyl)amino]methylene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4924033.png)
![1-(2-hydroxy-4a,6a,7a-trimethylhexadecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-b]oxiren-6b-yl)ethanone](/img/structure/B4924040.png)


![(5-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-furyl)methanol](/img/structure/B4924064.png)
![3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4924067.png)
![3-bromo-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924072.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4924077.png)